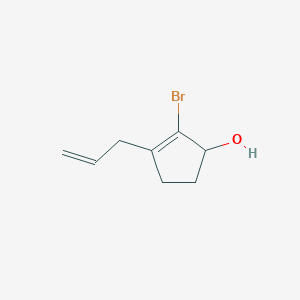![molecular formula C17H26N2O B12580626 Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- CAS No. 613660-90-5](/img/structure/B12580626.png)
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological and medicinal importance. This compound is part of a broader class of pyrrolidine-based molecules that have shown significant potential in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of pyrrolidine with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina is a common method for synthesizing pyrrolidine derivatives .
Industrial Production Methods: Industrial production of pyrrolidine derivatives involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidones, while reduction can yield various substituted pyrrolidines .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for designing bioactive compounds with potential therapeutic effects. In medicine, pyrrolidine derivatives are explored for their anticancer, anti-inflammatory, antiviral, and antituberculosis properties .
Wirkmechanismus
The mechanism of action of pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, some pyrrolidine derivatives act as antagonists of the chemokine receptor CXCR4, which is involved in HIV infection, inflammation, and cancer metastasis . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine core structure but differ in their substituents and biological activities.
Conclusion
Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for synthesizing bioactive molecules and exploring new therapeutic avenues. The ongoing research on this compound and its derivatives continues to uncover new applications and mechanisms of action, highlighting its importance in modern science.
Eigenschaften
CAS-Nummer |
613660-90-5 |
|---|---|
Molekularformel |
C17H26N2O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(6-hexylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-9-16-11-10-15(13-18-16)17(20)19-12-7-8-14(19)2/h10-11,13-14H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
NIBBCWBWEWRHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=NC=C(C=C1)C(=O)N2CCCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



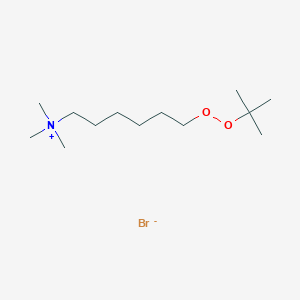
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)

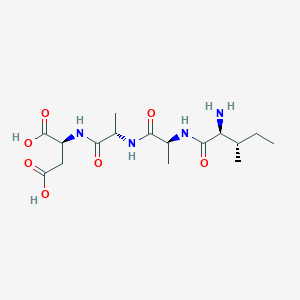
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

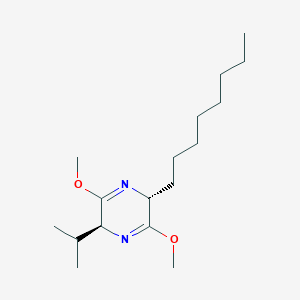
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
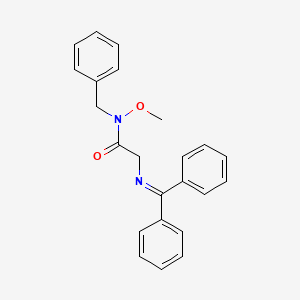
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
